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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted roles of

disodium citrate in food science research. This document details its primary functions as an

emulsifier, sequestrant, pH buffering agent, and stabilizer, supported by quantitative data and

detailed experimental protocols for practical application in a laboratory setting.

Core Functions and Applications
Disodium citrate (Na₂C₆H₆O₇), also known as disodium hydrogen citrate, is a sodium salt of

citric acid widely utilized in the food industry.[1] Its key functionalities stem from its chemical

structure, which allows it to interact with various components in food systems.

Emulsifying Agent: Disodium citrate is instrumental in creating and stabilizing emulsions,

particularly in dairy products like processed cheese.[2][3] It prevents the separation of fat

and protein by binding to calcium ions in the cheese, which helps to solubilize the protein

and increase its hydration.[4][5] This action facilitates the emulsification of fat and imparts a

smooth, meltable texture to the final product.[2]

Sequestrant (Chelating Agent): As a chelating agent, disodium citrate binds with metal ions,

such as calcium and iron.[6] This sequestration is crucial in preventing unwanted chemical

reactions that can lead to product degradation, such as discoloration and spoilage.[3][6] In

beverages, it helps to maintain flavor stability and in processed meats, it contributes to color

retention.[7]
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pH Buffering Agent: Disodium citrate helps to regulate and maintain a stable pH in a variety

of food products.[6] In carbonated beverages, it is used to adjust tartness and maintain the

desired acidity, contributing to the overall flavor profile.[8] Its buffering capacity is also

important in jams, jellies, and other preserved foods to control microbial growth and ensure

product safety.[3]

Stabilizer: In products like UHT (Ultra-High Temperature) milk, disodium citrate acts as a

stabilizer by reducing sediment formation.[9][10] It achieves this by sequestering calcium

ions, which can otherwise contribute to the aggregation of proteins and lead to sedimentation

during heat treatment and storage.[9][10]

Quantitative Data on Disodium Citrate Applications
The following tables summarize quantitative data on the use of disodium citrate in various

food science applications, extracted from research and patent literature.

Table 1: Disodium Citrate in Processed Cheese

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b093818?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-sodium-citrate-hydrate
https://pubmed.ncbi.nlm.nih.gov/8519056/
https://www.gjphosphate.com/disodium-hydrogen-citrate/
https://www.benchchem.com/product/b093818?utm_src=pdf-body
https://www.cambridge.org/core/journals/journal-of-dairy-research/article/abs/effects-of-phosphates-and-citrates-on-sediment-formation-in-uht-goats-milk/8F0A860E0630F37DC855CD04530172A6
https://www.researchgate.net/publication/5377731_Effects_of_phosphates_and_citrate_on_sediment_formation_in_UHT_goats'_milk
https://www.cambridge.org/core/journals/journal-of-dairy-research/article/abs/effects-of-phosphates-and-citrates-on-sediment-formation-in-uht-goats-milk/8F0A860E0630F37DC855CD04530172A6
https://www.researchgate.net/publication/5377731_Effects_of_phosphates_and_citrate_on_sediment_formation_in_UHT_goats'_milk
https://www.benchchem.com/product/b093818?utm_src=pdf-body
https://www.benchchem.com/product/b093818?utm_src=pdf-body
https://www.benchchem.com/product/b093818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Concentration of
Disodium Citrate

Observation Reference

Emulsification 0.75 g/100g or higher

Necessary to form a

homogeneous and

stable processed

cheese.

[11]

pH Adjustment -

The pH of the liquid

sodium citrate solution

is preferably below

8.0, more preferably

below 7.0, and most

preferably below 6.0

for optimal use in

processed cheese.

[4]

Regulatory Limit
< 3% by weight of the

final product

Maximum allowable

concentration of

citrates in processed

dairy products

according to U.S.

Government

regulations.

[4]

Table 2: Disodium Citrate in UHT Milk
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Parameter
Concentration of
Disodium Citrate

Observation Reference

Sediment Reduction

0.025% - 0.1% (as

part of a stabilizer

blend)

Decreased sediment

volume in UHT-

processed goat's milk.

[10]

Ionic Calcium

Reduction

Addition of trisodium

citrate (TSC)

Reduced ionic

calcium, which is

correlated with

reduced sediment

formation.

[9][10]

Regulatory Limit (for

trisodium citrate)
0.02%

Maximum permitted

addition in the

production of UHT

milk.

[12]

Table 3: Disodium Citrate in Beverages

Parameter
Concentration of
Citrate

Observation Reference

Plaque pH Reduction

0.1%, 0.2%, and 0.4%

in 10% sucrose

solutions

Significantly less pH

drop in dental plaque

compared to a 10%

sucrose solution

alone, suggesting a

reduction in cariogenic

potential.

[8]

Table 4: Disodium Citrate in Whey Protein Emulsions
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Parameter
Concentration of
Citrate

Observation Reference

Emulsion Stability > 5 mM

Prevented droplet

aggregation in whey

protein isolate (WPI)-

stabilized oil-in-water

emulsions containing

10 mM CaCl₂.

[13]

Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of

disodium citrate in food science applications.

Protocol 1: Evaluation of Emulsifying Properties of
Disodium Citrate in a Model Processed Cheese System
Objective: To determine the minimum concentration of disodium citrate required to form a

stable oil-in-water emulsion representative of processed cheese.

Materials:

Rennet casein

Vegetable oil

Disodium citrate

Distilled water

Blender or homogenizer

Microscope with camera

Centrifuge

Procedure:
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Prepare a series of disodium citrate solutions in distilled water at varying concentrations

(e.g., 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/w).

Disperse a fixed amount of rennet casein (e.g., 20% w/w) in each disodium citrate solution.

Heat the mixture to 80°C with constant stirring until the casein is fully hydrated.

Slowly add a fixed amount of pre-heated vegetable oil (e.g., 30% w/w) to the casein solution

while homogenizing at high speed for 5 minutes to form an emulsion.

Cool the emulsion to room temperature.

Emulsion Stability Analysis:

Microscopy: Observe a small sample of each emulsion under a microscope. A stable

emulsion will show small, uniformly distributed fat globules. An unstable emulsion will

show large, coalesced fat globules.

Centrifugation: Centrifuge a sample of each emulsion at 3000 x g for 15 minutes. Measure

the height of the separated cream layer. A smaller cream layer indicates a more stable

emulsion.

Protocol 2: Determination of the pH Buffering Capacity
of Disodium Citrate in a Beverage System
Objective: To quantify the buffering capacity of disodium citrate in an acidic beverage model.

Materials:

Disodium citrate

Citric acid

Distilled water

0.1 M Sodium Hydroxide (NaOH) solution

pH meter

Methodological & Application
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Burette

Magnetic stirrer and stir bar

Procedure:

Prepare a 0.1 M citric acid solution in distilled water to simulate an acidic beverage.

Prepare a series of test solutions by adding varying concentrations of disodium citrate
(e.g., 0.05 M, 0.1 M, 0.2 M) to the citric acid solution. A control solution will contain only citric

acid.

Place 100 mL of the control solution in a beaker with a magnetic stir bar and measure the

initial pH.

Titrate the solution with 0.1 M NaOH, adding small increments (e.g., 0.5 mL) and recording

the pH after each addition until the pH reaches a target value (e.g., pH 7.0).

Repeat the titration for each of the test solutions containing disodium citrate.

Data Analysis: Plot the pH versus the volume of NaOH added for each solution. The

buffering capacity is determined by the volume of NaOH required to cause a significant

change in pH. A solution with higher buffering capacity will require a larger volume of NaOH

to change its pH.

Protocol 3: Assessment of Sequestrant Activity of
Disodium Citrate in Preventing Browning of Apple Slices
Objective: To evaluate the effectiveness of disodium citrate in preventing enzymatic browning

of fresh-cut apples by chelating metal ions that act as cofactors for polyphenol oxidase (PPO).

Materials:

Apples (e.g., 'Granny Smith' variety)

Disodium citrate

Ascorbic acid (as a positive control)
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Distilled water

Colorimeter or a digital camera and image analysis software

Knife and cutting board

Procedure:

Prepare the following treatment solutions:

Control: Distilled water

Positive Control: 1% (w/v) Ascorbic acid solution

Test Solutions: 0.5%, 1.0%, and 2.0% (w/v) Disodium citrate solutions.

Wash and dry the apples. Cut the apples into uniform slices (e.g., 1 cm thick).

Immediately immerse the apple slices in the respective treatment solutions for 2 minutes.

Remove the slices from the solutions and place them on a tray at room temperature.

Color Measurement:

Measure the color of the apple slices at regular intervals (e.g., 0, 1, 2, 4, and 24 hours)

using a colorimeter to obtain L* (lightness), a* (redness/greenness), and b*

(yellowness/blueness) values.

Alternatively, take standardized digital photographs at each time point and analyze the

images for changes in browning using image analysis software.

Data Analysis: Calculate the change in L* value (ΔL*) or the browning index over time for

each treatment. A smaller change indicates better inhibition of browning.

Visualizations: Mechanisms and Workflows
Mechanism of Action: Disodium Citrate as a Sequestrant
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Caption: Mechanism of disodium citrate as a sequestrant in food systems.

Experimental Workflow: Emulsion Stability Analysis
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Caption: Workflow for evaluating the emulsifying properties of disodium citrate.

Logical Relationship: pH Buffering Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b093818?utm_src=pdf-body-img
https://www.benchchem.com/product/b093818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disodium Citrate
(Na₂H(C₆H₅O₇))

Forms Monosodium Citrate
(NaH₂(C₆H₅O₇))

Forms

Forms Trisodium Citrate
(Na₃(C₆H₅O₇))

Forms

Addition of Acid (H⁺)

Reacts with

Addition of Base (OH⁻)

Reacts with

Stable pH Maintained

Contributes to Contributes to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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